Stereochemical Purity Differentiates (S)-Enantiomer (CAS 511256-36-3) from (R)-Enantiomer (CAS 334477-60-0) in NK1 Antagonist Synthesis
The (S)-enantiomer (CAS 511256-36-3) is distinguished from its (R)-enantiomer (CAS 334477-60-0) by its specific chiral center, which is critical for downstream diastereoselective transformations . In enzymatic reductions of the corresponding ketone, the (S)-enantiomer can be obtained with >99.9% enantiomeric excess using microbial systems, whereas the (R)-enantiomer requires different biocatalysts or chemical asymmetric hydrogen transfer conditions [1][2]. This stereochemical distinction is essential for the synthesis of aprepitant and related NK1 antagonists, where the correct absolute configuration is a prerequisite for receptor binding [3].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >99.9% ee achievable via biocatalytic reduction |
| Comparator Or Baseline | (R)-enantiomer (CAS 334477-60-0): >99.9% ee achievable via different biocatalytic systems |
| Quantified Difference | Both enantiomers can be produced with >99.9% ee, but using distinct, enantioselective methods |
| Conditions | Bioreduction of 3,5-bis(trifluoromethyl)acetophenone using recombinant E. coli or Candida tropicalis |
Why This Matters
Procurement of the correct (S)-enantiomer ensures compatibility with established synthetic routes that require a specific chiral handle, avoiding diastereomeric mixtures that reduce yield and increase purification costs.
- [1] Mirjana Gelo-Pujic et al. Enantioselective reduction of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone: microbial versus asymmetric hydrogen transfer. 2006. View Source
- [2] Applied Biochemistry and Biotechnology. Development of an Efficient and Cost-Effective Enzymatic Process for Production of (R)-[3,5-bis(trifluoromethyl)phenyl] Ethanol. 2018. View Source
- [3] EP 2817305 B1. An improved process for the preparation of aprepitant. 2016. View Source
